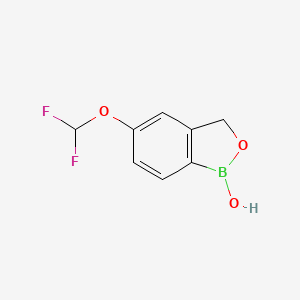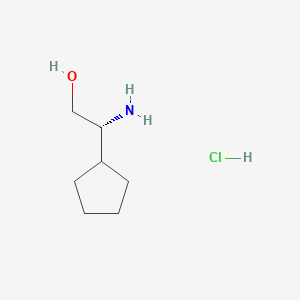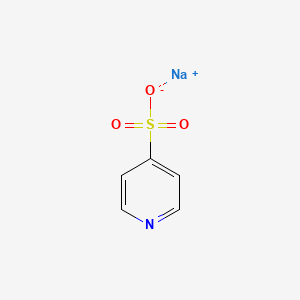
Sodium pyridine-4-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium pyridine-4-sulfonate is an organosulfur compound with the molecular formula C5H4NNaO3S. It is a sodium salt of pyridine-4-sulfonic acid and is known for its solubility in water and its use in various chemical reactions and industrial applications. This compound is particularly valued for its role as a building block in the synthesis of more complex organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pyridine-4-sulfonate can be synthesized through the sulfonation of pyridine. The process typically involves the reaction of pyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Chemical Reactions Analysis
Types of Reactions: Sodium pyridine-4-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to form sulfinate salts.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyridine-4-sulfonic acid.
Reduction: Pyridine-4-sulfinate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium pyridine-4-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosulfur compounds, including sulfonamides and sulfones.
Biology: It serves as a reagent in biochemical assays and as a stabilizer for certain enzymes.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is utilized in the production of dyes, pigments, and surfactants due to its ability to modify the properties of these materials.
Mechanism of Action
The mechanism by which sodium pyridine-4-sulfonate exerts its effects is primarily through its sulfonate group, which can participate in various chemical reactions. The sulfonate group is highly reactive and can form strong bonds with other molecules, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application, but generally, the sulfonate group enhances the reactivity and stability of the compound it is part of.
Comparison with Similar Compounds
- Sodium pyridine-3-sulfonate
- Sodium pyridine-2-sulfonate
- Sodium benzenesulfonate
Comparison: Sodium pyridine-4-sulfonate is unique due to the position of the sulfonate group on the pyridine ring. This positional isomerism affects its reactivity and the types of reactions it can undergo. For example, sodium pyridine-3-sulfonate and sodium pyridine-2-sulfonate have different reactivity profiles and are used in different applications. Sodium benzenesulfonate, while similar in having a sulfonate group, lacks the nitrogen atom in the ring, which significantly alters its chemical properties and applications.
Properties
Molecular Formula |
C5H4NNaO3S |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
sodium;pyridine-4-sulfonate |
InChI |
InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-1-3-6-4-2-5;/h1-4H,(H,7,8,9);/q;+1/p-1 |
InChI Key |
TXPCWCLOELZHBM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


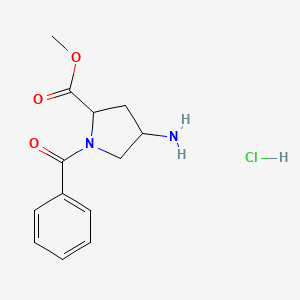
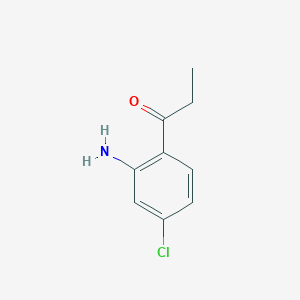
![4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)
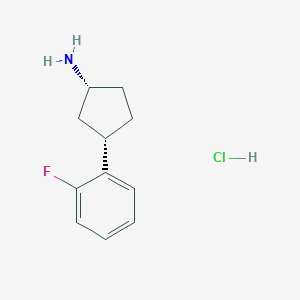
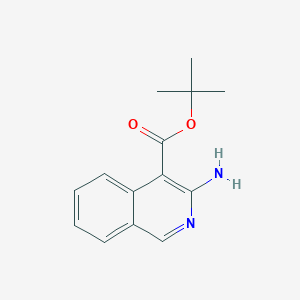
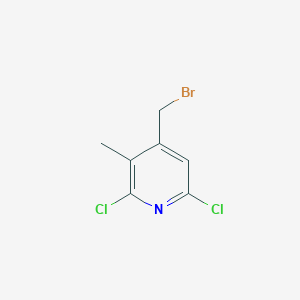
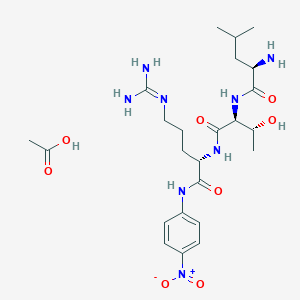
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
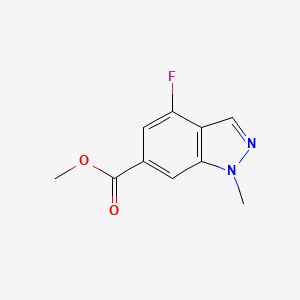
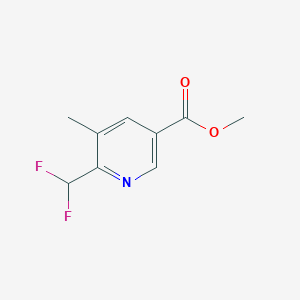
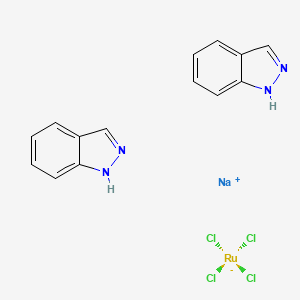
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
